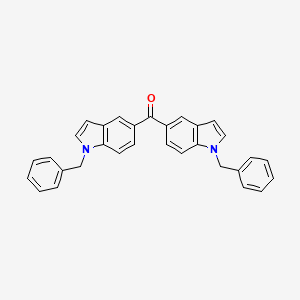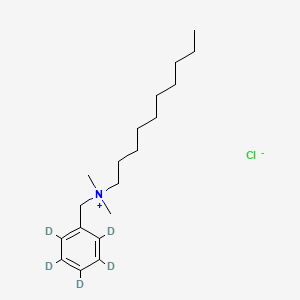
Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride is a deuterated quaternary ammonium compound. It is characterized by the presence of deuterium atoms at specific positions on the benzyl ring, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The compound is known for its stability and hygroscopic nature, making it a valuable tool in both research and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride typically involves the alkylation of benzylamine with deuterated methyl iodide, followed by quaternization with decyl chloride. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to maintain the integrity of the final product .
化学反应分析
Types of Reactions: Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted ammonium salts.
科学研究应用
Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an isotopic label in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of antimicrobial agents and surfactants
作用机制
The mechanism of action of Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. The deuterium atoms enhance its stability and allow for detailed studies using isotopic labeling techniques .
相似化合物的比较
- Benzyldodecyldimethylammonium chloride
- Benzyllauryldimethylammonium chloride
- Lauralkonium chloride
Comparison: Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for specific isotopic labeling applications. In contrast, similar compounds without deuterium are primarily used for their antimicrobial properties but lack the specialized applications in isotopic studies .
属性
分子式 |
C19H34ClN |
|---|---|
分子量 |
317.0 g/mol |
IUPAC 名称 |
decyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1/i11D,12D,13D,15D,16D; |
InChI 键 |
TTZLKXKJIMOHHG-PTLHYMLTSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCC)[2H])[2H].[Cl-] |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
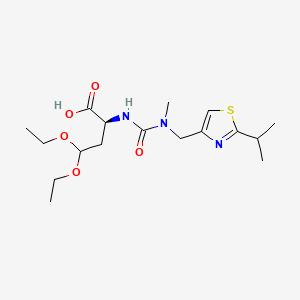
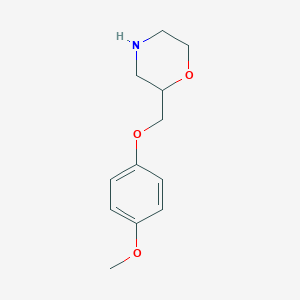
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
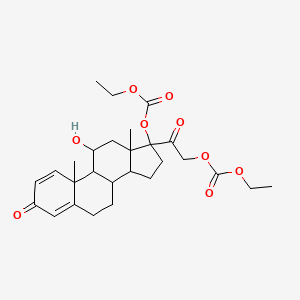
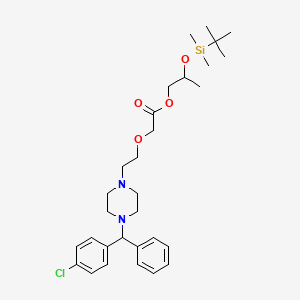

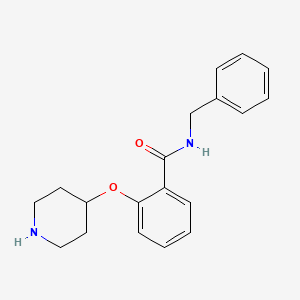
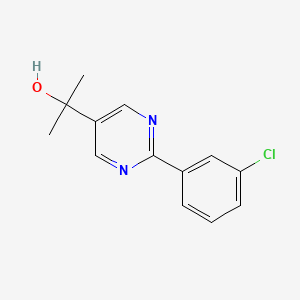
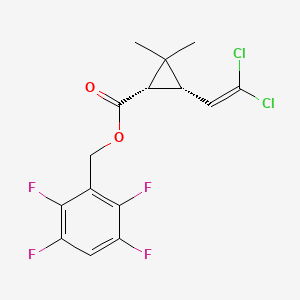
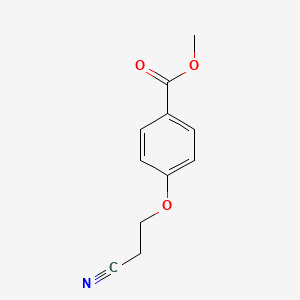
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
